REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1.[OH-:14].[K+].[CH3:16]O>>[Cl:1][C:2]1[CH:11]=[C:10]([O:14][CH3:16])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:13])[CH:8]=2)[N:3]=1 |f:1.2|
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Name
|
|
Quantity
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4.1 g
|
Type
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reactant
|
Smiles
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ClC1=NC2=CC=C(C=C2C(=C1)Cl)C
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Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
34 mL
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Type
|
reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting solution was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 2.5 h
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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CUSTOM
|
Details
|
partitioned between ethyl acetate and half-concentrated brine
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel, EtOAc:hexanes 1:5→1:3)
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Type
|
WASH
|
Details
|
4-Chloro-2-methoxy-6-methylquinoline eluted first
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=C1)OC)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |